molecular formula C7H10N2O2 B189221 2,6-Dimethoxypyridin-4-amine CAS No. 17325-39-2

2,6-Dimethoxypyridin-4-amine

Cat. No. B189221
CAS RN: 17325-39-2
M. Wt: 154.17 g/mol
InChI Key: AJSGJCSWZUHDJB-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridin-4-amine is a methoxy substituted 4-aminopyrimidine . The molecules of 2,6-Dimethoxypyridin-4-amine are linked by an N-H.O hydrogen bond and an N-H.N hydrogen bond, forming sheets containing centrosymmetric rings .


Synthesis Analysis

The synthesis of 2,6-Dimethoxypyridin-4-amine can be achieved from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents (such as haloalkane and dimethyl sulfate, etc.) . The best conversion (87.7%) of ADH and selectivity (40.5%) toward 2,6-Dimethoxypyridin-4-amine were achieved under optimized conditions .


Chemical Reactions Analysis

2,6-Dimethoxypyridin-4-amine can be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .


Physical And Chemical Properties Analysis

2,6-Dimethoxypyridin-4-amine has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±45.0 °C at 760 mmHg, and a flash point of 159.5±28.7 °C . It has 5 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Application 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine

  • Summary of Application : 2-amino-4,6-dimethoxypyrimidine (ADM) is an important pesticide intermediate, widely used for the synthesis of environmentally friendly pesticides such as sulfonylurea herbicides . It is synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .
  • Methods of Application/Experimental Procedures : The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions: tetrabutyl ammonium bromide (TBAB) as PTC, n (ADH):n (DMC):n (TBAB):n (K 2 CO 3 ) = 1:5:0.1:3, reaction time = 10 h and reaction temperature = 150 °C .
  • Results/Outcomes : The synthesis method provides a less-polluting and more environmentally friendly synthetic route for ADM .

Application 2: Preparation of 4-amino-2,6-dimethoxypyrimidine

  • Summary of Application : The compound is used in the preparation of 4-amino-2,6-dimethoxypyrimidine . This method provides a green and feasible scheme for industrial production .
  • Methods of Application/Experimental Procedures : The preparation involves first generating 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .
  • Results/Outcomes : The preparation method simplifies the process route, improves reaction conditions, enhances product quality, increases product yield, and substantially reduces waste .

Application 3: Preparation of Sulfadimethoxine

  • Summary of Application : The compound is used in the preparation of sulfadimethoxine , a sulfa drug that is especially effective for infections of the upper respiratory tract and urethra . It has very low toxicity and can maintain a longer concentration in the blood, reducing the number and dosage of administrations .
  • Methods of Application/Experimental Procedures : The preparation involves generating 4-amino-2,6-dihydroxypyrimidine sodium salt from methyl cyanoacetate, urea, and sodium methylate through cyclization . Then, 4-amino-2,6-dimethoxypyrimidine is prepared with a one-pot process through methylation of dimethyl sulfate .
  • Results/Outcomes : The preparation method improves product yield, reduces waste discharge, simplifies operating procedures, and improves practical productivity .

Safety And Hazards

2,6-Dimethoxypyridin-4-amine may cause skin irritation and serious eye damage . It may also cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-3-5(8)4-7(9-6)11-2/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSGJCSWZUHDJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623511
Record name 2,6-Dimethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxypyridin-4-amine

CAS RN

17325-39-2
Record name 2,6-Dimethoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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